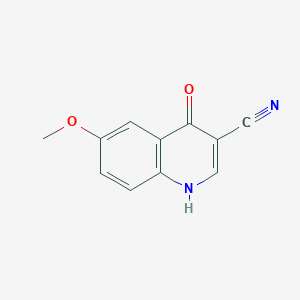

4-Hydroxy-6-methoxyquinoline-3-carbonitrile

Vue d'ensemble

Description

4-Hydroxy-6-methoxyquinoline-3-carbonitrile is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile typically involves multi-step processes starting from arylmalonates or 4-methoxyaniline. A common method includes ring closure reactions facilitated by catalysts such as toluenesulfinates. The reaction conditions often require controlled temperatures and specific solvents to achieve the desired quinoline derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxy-6-methoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically employing reagents such as sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed: The reactions of this compound can lead to the formation of various derivatives, including quinoline-based fluorescent dyes and intermediates for pharmaceutical compounds.

Applications De Recherche Scientifique

4-Hydroxy-6-methoxyquinoline-3-carbonitrile has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and fluorescent dyes.

Biology: Employed in the development of probes for biological imaging due to its fluorescent properties.

Medicine: Investigated for its potential in drug development, particularly in creating compounds with antimicrobial and anticancer activities.

Industry: Utilized in the production of materials with specific optical properties, such as green fluorescent dyes.

Mécanisme D'action

The mechanism by which 4-Hydroxy-6-methoxyquinoline-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its structure allows it to participate in various biochemical pathways, influencing cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparaison Avec Des Composés Similaires

- 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

- 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Comparison: Compared to its analogs, 4-Hydroxy-6-methoxyquinoline-3-carbonitrile is unique due to its specific functional groups, which confer distinct reactivity and properties. For instance, the presence of the hydroxy and methoxy groups enhances its solubility and fluorescence, making it more suitable for applications in biological imaging and material science .

Activité Biologique

4-Hydroxy-6-methoxyquinoline-3-carbonitrile is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in drug development, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

This compound features a quinoline core with hydroxyl, methoxy, and carbonitrile functional groups. These structural characteristics enable it to interact with various biological targets, influencing multiple cellular pathways.

| Property | Details |

|---|---|

| Molecular Formula | C10H8N2O2 |

| Molecular Weight | 188.18 g/mol |

| Functional Groups | Hydroxyl (-OH), Methoxy (-OCH3), Carbonitrile (-C≡N) |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with key enzymes and cellular pathways:

- Cytochrome P450 Interaction : This compound has been shown to interact with cytochrome P450 enzymes (CYP1A2 and CYP3A4), which are crucial for the metabolism of xenobiotics and endogenous compounds. Such interactions can lead to modulation of drug metabolism and influence pharmacokinetics.

- Anticancer Activity : Research indicates that this compound exhibits anticancer properties by inhibiting protein tyrosine kinases (PTKs). These kinases are involved in signaling pathways that regulate cell growth and differentiation. The inhibition of PTKs can result in reduced proliferation of cancer cells, making this compound a potential candidate for cancer therapy .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound possess antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic processes .

Anticancer Activity

A study focused on the synthesis of quinoline derivatives, including this compound, demonstrated significant cytotoxic effects against several cancer cell lines. The compound was found to inhibit cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent .

Antimicrobial Evaluation

In another investigation, a series of 6-methoxyquinoline-3-carbonitrile derivatives were synthesized and evaluated for their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for further development into therapeutic agents .

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage in animal models. Lower doses have been associated with beneficial effects on enzyme modulation without significant toxicity, while higher doses may lead to adverse effects. This necessitates careful consideration in therapeutic applications.

Propriétés

IUPAC Name |

6-methoxy-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-8-2-3-10-9(4-8)11(14)7(5-12)6-13-10/h2-4,6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDUOKQHVNMOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C(C2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30320925 | |

| Record name | 6-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-61-9 | |

| Record name | 4-Hydroxy-6-methoxy-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13669-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 366401 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13669-61-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile in pharmaceutical chemistry?

A1: This compound serves as a crucial building block in synthesizing Bosutinib []. Bosutinib is a tyrosine kinase inhibitor with therapeutic applications in treating chronic myeloid leukemia. Therefore, understanding the synthesis and properties of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is essential for producing this important drug.

Q2: What research exists regarding the synthesis of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile?

A2: A recent study has focused on developing a novel synthesis route for 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile []. This research is significant because it offers a potentially more efficient and cost-effective method for producing this key intermediate, ultimately impacting the accessibility of Bosutinib.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.